2,3-Dihydro-1-benzothiophen-6-amine

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2,3-Dihydro-1-benzothiophen-6-amine (CAS 54928-74-4) is a heterocyclic organic compound belonging to the dihydrobenzothiophene class, characterized by a partially saturated benzothiophene core with a primary amine substituent at the 6-position. This compound serves as a versatile building block in medicinal chemistry and material science, offering a unique scaffold for the synthesis of more complex biologically active molecules.

Molecular Formula C8H9NS
Molecular Weight 151.23 g/mol
CAS No. 54928-74-4
Cat. No. B3384418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzothiophen-6-amine
CAS54928-74-4
Molecular FormulaC8H9NS
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESC1CSC2=C1C=CC(=C2)N
InChIInChI=1S/C8H9NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2
InChIKeyWUSZHDLGNMPIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1-benzothiophen-6-amine (CAS 54928-74-4) Technical Baseline and Procurement Considerations


2,3-Dihydro-1-benzothiophen-6-amine (CAS 54928-74-4) is a heterocyclic organic compound belonging to the dihydrobenzothiophene class, characterized by a partially saturated benzothiophene core with a primary amine substituent at the 6-position . This compound serves as a versatile building block in medicinal chemistry and material science, offering a unique scaffold for the synthesis of more complex biologically active molecules . Its structural features, including the dihydrobenzothiophene ring and the reactive amine group, distinguish it from fully aromatic benzothiophene analogs and provide distinct reactivity profiles that are critical for targeted synthetic applications .

Critical Differentiation: Why 2,3-Dihydro-1-benzothiophen-6-amine Cannot Be Replaced by Common Analogs


Substituting 2,3-dihydro-1-benzothiophen-6-amine with structurally similar compounds, such as benzo[b]thiophen-6-amine or 2,3-dihydro-1-benzothiophene, is not feasible for applications requiring a specific combination of the 6-amino group and the partially saturated benzothiophene ring . The presence of the primary amine is essential for key synthetic transformations like amide bond formation, diazotization, and reductive amination, which are not possible with the non-aminated analog . Conversely, the dihydro structure provides a distinct electronic environment and conformational flexibility compared to the fully aromatic benzo[b]thiophene-6-amine, influencing both its reactivity and its interaction with biological targets [1]. The quantitative evidence in Section 3 details these specific performance differences, which underpin its unique value in research and development.

Quantitative Performance Benchmarks: A Comparative Analysis of 2,3-Dihydro-1-benzothiophen-6-amine


Physical Property Differentiation: Melting Point as an Indicator of Purity and Handling

The melting point of 2,3-dihydro-1-benzothiophen-6-amine is reported as 69-71 °C . This is a key differentiator from its fully aromatic analog, benzo[b]thiophen-6-amine, which is typically a liquid or low-melting solid with a reported boiling point of 313.1 °C at 760 mmHg . The solid, crystalline nature of the dihydro compound at room temperature simplifies handling, storage, and purification, making it a more convenient starting material for solid-phase synthesis and crystallization-based purifications compared to the liquid aromatic counterpart.

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Structural Determinant of Reactivity: The Role of the 6-Amino Group in Synthetic Transformations

The presence of a primary amine group at the 6-position of the dihydrobenzothiophene core is the primary driver of its synthetic utility . This functional group enables a wide range of chemical reactions, including amide coupling, sulfonamide formation, and reductive amination, which are fundamental to the construction of more complex pharmacophores. In contrast, the direct analog 2,3-dihydro-1-benzothiophene, which lacks this amine group, is unreactive in these transformations . The molecular formula, C8H9NS, with a molecular weight of 151.23 g/mol, confirms the presence of this critical amine functionality.

Medicinal Chemistry Organic Synthesis Derivatization

Biological Activity Potential: Class-Level Evidence for CNS and Cardiovascular Applications

While direct quantitative data for 2,3-dihydro-1-benzothiophen-6-amine is limited, its core structure is a recognized pharmacophore for several therapeutic targets. A patent (US4791104) on closely related dihydrobenzothiophene aminoalcohols demonstrates a range of pharmacological activities, including anti-hypertensive, platelet aggregation inhibiting, and calcium antagonizing effects [1]. Furthermore, the benzothiophene scaffold is found in marketed drugs like raloxifene and zileuton . This class-level evidence strongly supports the use of 2,3-dihydro-1-benzothiophen-6-amine as a privileged scaffold in drug discovery programs targeting these pathways.

Pharmacology Drug Discovery Neurochemistry

Optimized Application Scenarios for 2,3-Dihydro-1-benzothiophen-6-amine in Research and Development


Synthesis of Novel CNS-Active Compounds via Amine Derivatization

Leverage the primary amine group of 2,3-dihydro-1-benzothiophen-6-amine to construct diverse libraries of amides, sulfonamides, and secondary/tertiary amines . This is particularly relevant for exploring chemical space around the benzothiophene pharmacophore, a motif found in several neuroactive drugs . The solid, crystalline nature of the starting material facilitates easy handling and precise stoichiometry in automated synthesis platforms.

Development of Cardiovascular or Anti-Thrombotic Agents Based on a Privileged Scaffold

Utilize 2,3-dihydro-1-benzothiophen-6-amine as a core building block for the design of new chemical entities targeting cardiovascular and thrombotic pathways. This application is directly supported by patent literature demonstrating that structurally related dihydrobenzothiophene aminoalcohols exhibit anti-hypertensive, platelet aggregation inhibiting, and calcium antagonizing activities [1]. The dihydrobenzothiophene core provides a distinct conformational profile that can be exploited for target selectivity.

Material Science Precursor for Functional Polymers and Dyes

The compound's heterocyclic sulfur atom and reactive amine group make it a suitable monomer or precursor for the synthesis of advanced materials, including polymers and dyes . The dihydrobenzothiophene core can impart specific electronic and optical properties to the resulting materials. Its procurement in high purity (e.g., 95% from Sigma-Aldrich ) ensures reproducible polymerization and material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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